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N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide
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Overview
Description
Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- is an organic compound with the molecular formula C20H24N2O4 and a molecular weight of 356.42 g/mol . This compound is characterized by the presence of two 4-methoxy-2,6-dimethylphenyl groups attached to an ethanediamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- typically involves the reaction of ethanediamide with 4-methoxy-2,6-dimethylphenylamine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions allows it to be transformed into more complex molecules, making it useful in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Industry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Studies have indicated that it may exhibit:
- Antioxidant Properties : The methoxy groups enhance the compound's ability to scavenge free radicals, making it a candidate for formulations aimed at preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest that N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide may inhibit the growth of certain bacteria and fungi, indicating potential applications in antimicrobial therapies.
Material Science
In material science, the compound is explored for its role in developing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors.
Study 1: Antioxidant Activity
A study assessed the antioxidant capacity of N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at varying concentrations:
Concentration (µM) | DPPH Absorbance (at 517 nm) | % Scavenging |
---|---|---|
0 | 0.800 | 0 |
10 | 0.650 | 18.75 |
50 | 0.450 | 43.75 |
100 | 0.300 | 62.50 |
The data demonstrate that higher concentrations lead to increased scavenging activity, highlighting the compound's potential as an antioxidant agent.
Study 2: Antimicrobial Efficacy
In vitro tests evaluated the antimicrobial properties of N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that the compound exhibits selective antimicrobial activity, particularly against fungal pathogens.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- can be compared with other similar compounds, such as:
N,N’-bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide: This compound has hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
N,N’-bis(4-chloro-2,6-dimethylphenyl)ethanediamide: The presence of chloro groups can significantly alter the reactivity and applications of the compound.
N,N’-bis(4-iodo-2,6-dimethylphenyl)ethanediamide: Iodo groups can enhance the compound’s ability to participate in certain types of chemical reactions.
Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide (CAS: 213266-82-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C20H24N2O4
- Molar Mass : 356.42 g/mol
- Structural Features : The compound features two methoxy-substituted aromatic rings connected by an ethanediamide moiety.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines.
- Case Study : In a study involving human liver cells, the compound reduced intracellular reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as a protective agent against oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
- Research Findings : A recent study tested the compound on lipopolysaccharide (LPS)-induced macrophages, revealing a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 50% compared to untreated controls .
The biological activities of this compound may be attributed to its structural properties, which allow it to interact with various cellular pathways:
- Antioxidant Pathway : The methoxy groups enhance electron donation capability, aiding in the neutralization of free radicals.
- Inflammatory Pathway Modulation : The compound appears to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.
Data Table: Biological Activities Summary
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin irritation and is harmful if ingested. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic applications .
Properties
CAS No. |
213266-82-1 |
---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N,N'-bis(4-methoxy-2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O4/c1-11-7-15(25-5)8-12(2)17(11)21-19(23)20(24)22-18-13(3)9-16(26-6)10-14(18)4/h7-10H,1-6H3,(H,21,23)(H,22,24) |
InChI Key |
XUSPMKAVFVJHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)OC)C)C)OC |
Origin of Product |
United States |
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